5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine
Description
5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine (CAS 1514974-46-9) is a halogenated pyridine derivative with the molecular formula C₁₁H₆ClFINO and a molecular weight of 349.53 g/mol . The compound features a pyridine core substituted with chlorine (C5), fluorine (C3), and a 4-iodophenoxy group (C2). Key physicochemical properties such as melting point, solubility, and density remain uncharacterized in available literature .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-(4-iodophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFINO/c12-7-5-10(13)11(15-6-7)16-9-3-1-8(14)2-4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSBXDSCQUBMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine typically involves the reaction of 5-chloro-3-fluoro-2-hydroxypyridine with 4-iodophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The iodine atom in the compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for biological studies.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen-Substituted Pyridines
Compound A : 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine (CAS 1020253-18-2)
- Molecular Formula : C₉H₁₀ClFN₂
- Molecular Weight : 200.6 g/mol .
- Key Differences: Replaces the 4-iodophenoxy group with a pyrrolidine substituent. The absence of iodine reduces molecular weight and lipophilicity.
Compound B : 5-Chloro-2,3-dimethoxypyridin-4-ol (CAS MFCD20487004)
Phenoxy-Substituted Pyridines
Compound C : 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives
- Molecular Weight Range : 466–545 g/mol .
- Key Features: These derivatives feature dual pyridine cores with variable substituents (e.g., -NO₂, -Br, -CH₃). Antimicrobial screening shows activity against E. coli and S. aureus (MIC: 12.5–50 µg/mL) , but similar data for the target compound are unavailable.
Compound D : 4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic Acid
Iodo-Substituted Pyridines
Compound E : N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
Structural and Functional Implications
Electronic Effects
- Target Compound: The electron-withdrawing Cl and F substituents deactivate the pyridine ring, while the 4-iodophenoxy group introduces steric hindrance and moderate electron withdrawal via resonance.
- Contrast: Compounds with -NO₂ (e.g., Scheme 1 derivatives in ) exhibit stronger electron withdrawal, increasing reactivity toward nucleophilic substitution compared to the iodine substituent.
Biological Activity
5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
This compound features a pyridine ring substituted with chlorine, fluorine, and an iodophenoxy group. These substitutions are crucial for its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (chlorine, fluorine, iodine) enhances its lipophilicity and facilitates membrane permeability, allowing it to reach intracellular targets effectively.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit certain kinases or phosphatases involved in cell signaling pathways.
- Modulation of Protein Interactions : It can alter the binding affinities of proteins involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis via caspase activation |
| L363 | 4.1 | Blockage of cell cycle progression |
| A549 | 6.2 | Inhibition of angiogenesis |
These findings suggest that the compound exhibits potent cytotoxic effects against cancer cells, primarily through apoptosis induction and cell cycle interference .
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. In one study, it was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
| P. aeruginosa | 30 |
The compound demonstrated significant inhibitory effects on these pathogens, indicating its potential as an antimicrobial agent.
Case Studies
- Study on Cancer Cell Lines : A detailed investigation into the effects of this compound on HeLa cells revealed that treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis .
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound showed superior efficacy against resistant strains of S. aureus, suggesting its potential as a lead compound for developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
